

Application Notes and Protocols: 3-Amino-4,4-dimethylpentanoic Acid in Pharmaceutical Development

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Compound of Interest

Compound Name: 3-Amino-4,4-dimethylpentanoic acid

Cat. No.: B556944

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Introduction

3-Amino-4,4-dimethylpentanoic acid, a β -amino acid, is a valuable building block in medicinal chemistry. Its unique structural features, including a bulky tert-butyl group adjacent to the amino group, offer the potential to create novel pharmaceutical agents with improved metabolic stability and distinct pharmacological profiles. This document provides an overview of its application, focusing on its role in the development of selective enzyme activators, along with detailed experimental protocols for the synthesis of derivatives and relevant biological assays.

Key Properties and Advantages as a Building Block

The incorporation of **3-amino-4,4-dimethylpentanoic acid** into drug candidates can confer several advantageous properties:

- **Enhanced Metabolic Stability:** The sterically hindered tert-butyl group can protect the adjacent amide bond from enzymatic degradation, leading to a longer in vivo half-life.
- **Conformational Rigidity:** The bulky substituent restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein.

- **Improved Pharmacokinetic Profile:** The lipophilic nature of the tert-butyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Application Example: Allosteric Activators of SHP1 Phosphatase

A significant application of a derivative of **3-amino-4,4-dimethylpentanoic acid** is in the development of allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways implicated in cancer.^[1]

Derivatives of 3-amino-4,4-dimethyl lithocholic acid have been synthesized and identified as selective and potent SHP1 activators.^[1] These compounds have demonstrated anti-tumor effects in leukemia and lung cancer cells.^[1] The 3-amino group on the steroid scaffold has been shown to be crucial for the interaction with the SHP1 binding site.^[2]

Quantitative Data: In Vitro Efficacy of SHP1 Activators

The following table summarizes the in vitro activity of representative 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators and their anti-proliferative effects on cancer cell lines.

Compound ID	SHP1 Activation (EC50, μ M)	Maximum SHP1 Activation (-fold)	Anti-tumor Activity (IC50, μ M) against K562 Leukemia Cells	Anti-tumor Activity (IC50, μ M) against A549 Lung Cancer Cells
5az	1.54	8.79	1.65	2.34
5ba	2.10	7.63	5.51	4.87

Data extracted from a study on 3-amino-4,4-dimethyl lithocholic acid derivatives.^[1]

Experimental Protocols

General Synthesis of β -Amino Acids

A common method for the synthesis of β -amino acids is through the Arndt-Eistert homologation of α -amino acids. This multi-step process involves the conversion of an N-protected α -amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) yields the β -amino acid or its ester.

Protocol 1: General Synthesis of **3-Amino-4,4-dimethylpentanoic Acid** Derivatives via Reductive Amination

This protocol is adapted from the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives and can be modified for simpler scaffolds.^[1] The key step is the reductive amination of a ketone precursor.

Materials:

- Ketone precursor (e.g., a compound containing a 3-keto-4,4-dimethylpentanoyl moiety)
- Ammonium acetate (NH_4OAc)
- Sodium cyanoborohydride (NaBH_3CN)
- Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$)
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Nitrogen gas (N_2)
- Standard laboratory glassware and stirring equipment
- Thin-layer chromatography (TLC) supplies

Procedure:

- Dissolve the ketone precursor in a saturated solution of ammonium acetate in ethanol.
- Add sodium cyanoborohydride and a few drops of concentrated ammonia solution to the mixture.
- Reflux the reaction mixture for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
- Upon completion, remove the solvents in vacuo.
- Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired **3-amino-4,4-dimethylpentanoic acid** derivative.

Protocol 2: SHP1 Phosphatase Activity Assay

This protocol describes a general method to assess the activation of SHP1 by a test compound using a fluorogenic substrate.

Materials:

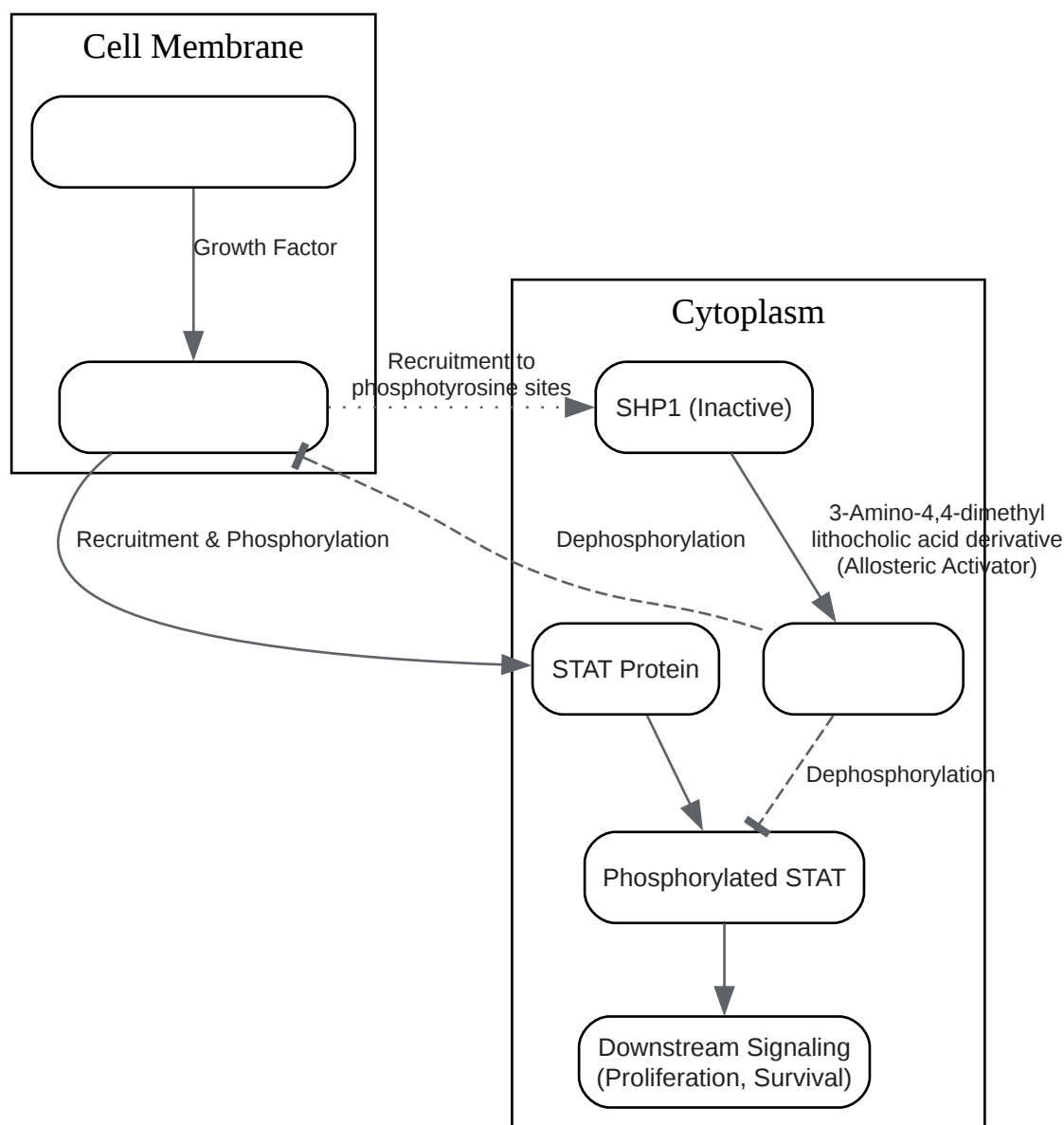
- Recombinant human SHP1 enzyme
- 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) as substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Test compound dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)

Procedure:

- Prepare a solution of SHP1 enzyme in the assay buffer.
- Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.
- Add the SHP1 enzyme solution to the wells of the 96-well plate.
- Add the diluted test compound solutions to the respective wells.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding the DiFMUP substrate solution to all wells.
- Immediately measure the fluorescence intensity at regular intervals for 30 minutes using a microplate reader.
- Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).
- Determine the EC50 value by plotting the reaction rate against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

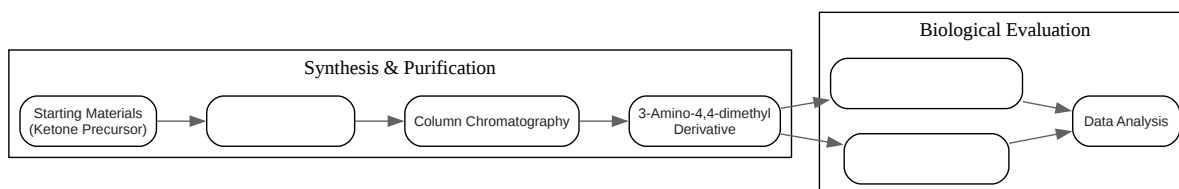
Signaling Pathway



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Caption: SHP1 activation by a 3-amino-4,4-dimethyl derivative.

Experimental Workflow



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Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

3-Amino-4,4-dimethylpentanoic acid and its derivatives represent a promising scaffold for the development of novel therapeutics. The successful application in creating selective SHP1 activators highlights the potential of this building block to generate drug candidates with enhanced properties. The provided protocols offer a starting point for researchers to synthesize and evaluate their own compounds based on this versatile chemical moiety. Further exploration of this building block in different molecular contexts is warranted to fully realize its potential in drug discovery.

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